(R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Carbamates
are organic compounds derived from carbamic acid and have a variety of uses in fields such as medicine, agriculture, and biochemistry. They often act by inhibiting enzymes, which can lead to various physiological effects .
Pyrrolidines
are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine derivatives are found in many natural and synthetic compounds with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to ®-1-methylpyrrolidine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Comparison with Similar Compounds
(S)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate: The enantiomer of the compound, with different biological activities.
tert-Butyl 1-methylpyrrolidin-2-ylcarbamate: A structural isomer with variations in reactivity and biological properties.
tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate: A homolog with an ethyl group instead of a methyl group, affecting its chemical behavior.
Uniqueness: ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity profiles compared to its enantiomers and structural isomers.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-methylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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